molecular formula C23H38Cl4NO3P B12672467 Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester CAS No. 62652-97-5

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester

Cat. No.: B12672467
CAS No.: 62652-97-5
M. Wt: 549.3 g/mol
InChI Key: MOKYTNBDGOWFQR-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester is a chemical compound with the molecular formula C21H34Cl4NO3P. It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid ester group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester involves its interaction with molecular targets through its phosphonic acid ester group and the pyridine ring. The chlorine substituents on the pyridine ring can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester: This compound has a similar structure but with different alkyl groups.

    Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester: Another similar compound with shorter alkyl chains.

The uniqueness of this compound lies in its specific alkyl groups, which can influence its physical and chemical properties, making it suitable for particular applications.

Properties

CAS No.

62652-97-5

Molecular Formula

C23H38Cl4NO3P

Molecular Weight

549.3 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-di(nonoxy)phosphorylpyridine

InChI

InChI=1S/C23H38Cl4NO3P/c1-3-5-7-9-11-13-15-17-30-32(29,31-18-16-14-12-10-8-6-4-2)21-19(24)22(26)28-23(27)20(21)25/h3-18H2,1-2H3

InChI Key

MOKYTNBDGOWFQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCC

Origin of Product

United States

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